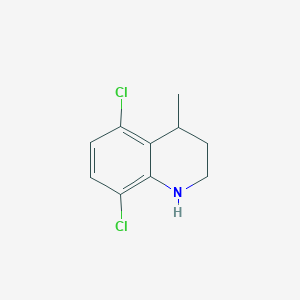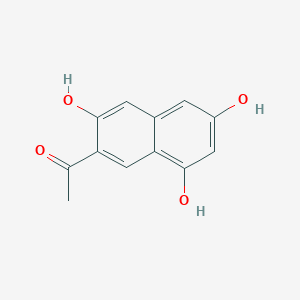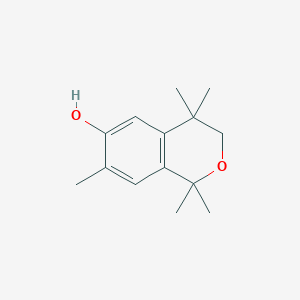
5-Bromo-1,6-dimethyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,6-dimethyl-1H-indole: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmacological activities, making them important in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,6-dimethyl-1H-indole can be achieved through several methods. One common approach involves the bromination of 1,6-dimethyl-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 5-Bromo-1,6-dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce oxidized indole derivatives .
科学的研究の応用
Chemistry: 5-Bromo-1,6-dimethyl-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as anticancer, antimicrobial, and anti-inflammatory activities. They are studied for their ability to interact with various biological targets and pathways .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of 5-Bromo-1,6-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine and methyl groups enhance its binding affinity to certain receptors and enzymes, leading to various biological effects. For example, indole derivatives are known to interact with G-protein-coupled receptors (GPCRs) and other cellular targets, modulating signaling pathways and exerting therapeutic effects .
類似化合物との比較
- 5-Bromo-1-methyl-1H-indole
- 5-Bromo-1,3-dimethyl-1H-indole
- 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Comparison: 5-Bromo-1,6-dimethyl-1H-indole is unique due to the presence of two methyl groups at positions 1 and 6, which can influence its reactivity and biological activity compared to other similar compounds. The specific substitution pattern can affect its binding affinity, selectivity, and overall pharmacological profile .
特性
分子式 |
C10H10BrN |
|---|---|
分子量 |
224.10 g/mol |
IUPAC名 |
5-bromo-1,6-dimethylindole |
InChI |
InChI=1S/C10H10BrN/c1-7-5-10-8(6-9(7)11)3-4-12(10)2/h3-6H,1-2H3 |
InChIキー |
FHWCELXJZAJUFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CN2C)C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11885749.png)











![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)
